3,3-Dimethylpyrrolidine

Vue d'ensemble

Description

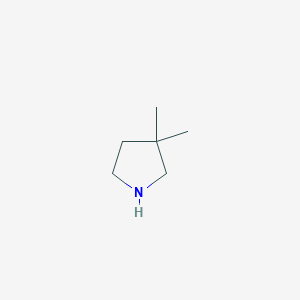

3,3-Dimethylpyrrolidine is a chemical compound with the CAS Number: 3437-30-7 . It has a molecular weight of 99.18 and its IUPAC name is this compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .

Molecular Structure Analysis

The molecular formula of this compound is C6H13N . The compound has a molecular weight of 99.1741 . The InChI code is 1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 . The compound is a liquid in its physical form .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 99.1741 .

Applications De Recherche Scientifique

Electropolymerization and Oxidative Coupling

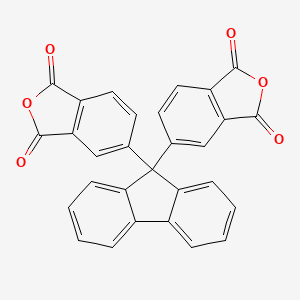

The study by Małgorzata Czichy et al. (2016) explores the electropolymerization and simultaneous oxidative coupling leading to poly(phenanthropyrrole), utilizing derivatives of pyrrolidine for the polymerization process. This research provides insights into the mechanisms behind the electropolymerization of aromatic compounds, which could be relevant to understanding the chemical behavior and applications of 3,3-Dimethylpyrrolidine in polymer science and materials engineering (Czichy et al., 2016).

Spectrophotometric Detection in Water Analysis

Research by E. Poboży et al. (1995) demonstrates the use of 3,3′-Dimethylnaphtidine, a compound similar in structure to this compound, as a chromogenic reagent for the spectrophotometric determination of free residual chlorine in water. This application highlights the potential for using pyrrolidine derivatives in environmental monitoring and analytical chemistry (Poboży et al., 1995).

Coordination Chemistry and Organometallic Compounds

A study on the coordination chemistry of dimethylthallium (III) by G. D. Shier and R. Drago (1966) investigates the interactions of dimethylthallium (III) with various solvents, including pyridine. Although not directly related to this compound, this research provides valuable information on the coordination behavior and organometallic chemistry of compounds with similar structural motifs, which could be applicable in catalysis and materials science (Shier & Drago, 1966).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include 3,3-dimethylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .

Analyse Biochimique

Biochemical Properties

3,3-Dimethylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. In various cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes and transporters .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by binding to regulatory elements in the DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and physiological processes. At higher doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One key enzyme that metabolizes this compound is cytochrome P450, which catalyzes the oxidation of the compound to form hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the activity of cytochrome P450 and other metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, this compound can be directed to the mitochondria through the presence of mitochondrial targeting signals, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also be influenced by its binding to specific organelle membranes and transport proteins .

Propriétés

IUPAC Name |

3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQNZPDIRJPFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565921 | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-30-7 | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 3,3-dimethylpyrrolidine derivatives?

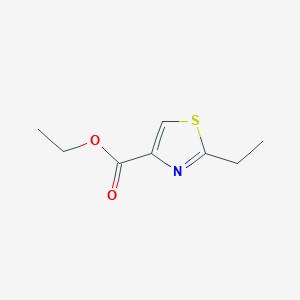

A: Several synthetic strategies have been developed. One approach involves the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide, which yields 1-hydroxy-3,3-dimethylpyrrolidine. Subsequent dehydrogenation of this intermediate produces 3,3-dimethyl-1-pyrroline-1-oxide. [] Another method utilizes a multi-step procedure starting from ethyl isobutyrate to synthesize 4-chloro-2,2-dimethylbutanal. This compound is then reacted sequentially with sodium bisulphite, a primary amine, and potassium cyanide in water to produce various 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. []

Q2: How does the structure of this compound-2,4-dione influence its solid-state organization?

A: X-ray crystallography reveals that this compound-2,4-dione exists as a planar five-membered ring structure. [] In the solid state, the molecule forms a two-dimensional network via intermolecular N—H⋯O and C—H⋯O hydrogen bonding interactions, which contributes to its stability. []

Q3: Can this compound derivatives be used as chiral ligands in asymmetric synthesis?

A: Yes, research has demonstrated the potential of core-chiral bispidine ligands incorporating the this compound scaffold for enantioselective catalysis. [] For example, a 2-endo,N-(this compound)-annelated bispidine ligand, complexed with copper(II), exhibited remarkable catalytic activity and enantiocontrol in Henry reactions, achieving enantioselectivities up to 99% ee. [] This highlights the potential of these ligands in asymmetric synthesis.

Q4: What are the applications of this compound derivatives in organic synthesis?

A: this compound derivatives have found applications as valuable building blocks in organic synthesis. One example is their use in the synthesis of complex heterocycles. Alkyl isocyanides can react with isopropylidene Meldrum's acid in the presence of pyrrole or indole to yield 1-alkyl-3,3-dimethyl-4-(1H-pyrrole-2-carbonyl)-pyrrolidine-2,5-diones or 1-alkyl-4-(1H-indole-3-carbonyl)-3,3-dimethylpyrrolidine-2,5-diones, respectively. [] These reactions demonstrate the versatility of this compound derivatives in constructing diverse molecular architectures.

Q5: Are there any studies exploring the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide?

A: Research has investigated the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide and 5,5-dimethyl-1-pyrroline-1-oxide with styrene. [] Nuclear magnetic resonance (NMR) spectroscopy was employed to elucidate the structures of the resulting cycloadducts and determine the regioselectivity of the cycloaddition process. [] This study highlights the reactivity of these nitrones in cycloaddition reactions and their potential for the synthesis of complex heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

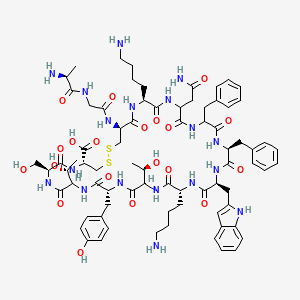

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)